molecular formula C21H18FN5O2S B3410158 N'-(3-fluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide CAS No. 895790-98-4

N'-(3-fluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide

Cat. No.: B3410158
CAS No.: 895790-98-4
M. Wt: 423.5 g/mol
InChI Key: BDOTWDSQEVHTAP-UHFFFAOYSA-N
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Description

N'-(3-fluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound belonging to the class of 1,2,4-triazolo[3,2-b][1,3]thiazoles, a scaffold recognized for its significant potential in pharmaceutical and materials science research . This molecule features a rigid triazolothiazole core substituted with a 2-methylphenyl group, which is connected via an ethyl linker to an ethanediamide (oxalamide) functional group that is further substituted with a 3-fluorophenyl ring. The presence of the fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to fine-tune a compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its ability to interact with specific biological targets . Similarly, the 2-methylphenyl group contributes to the molecule's overall lipophilicity and steric bulk, factors critical for biomembrane penetration and binding affinity . The synthesis of such complex heterocyclic systems typically requires multi-step procedures with careful attention to stereochemistry and final purity . While the specific biological profile of this exact compound is a subject for ongoing investigation, closely related analogues within the 1,2,4-triazolo[3,2-b][1,3]thiazole family are known to exhibit interesting pharmacological activities, making them valuable tools for probing specific enzyme and receptor functions . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-13-5-2-3-8-17(13)18-25-21-27(26-18)16(12-30-21)9-10-23-19(28)20(29)24-15-7-4-6-14(22)11-15/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOTWDSQEVHTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-fluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors to form the triazolo-thiazole core, followed by functionalization to introduce the fluorophenyl and methylphenyl groups. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(3-fluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N’-(3-fluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-fluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth .

Comparison with Similar Compounds

Structural Implications :

  • Fluorine’s position (meta vs. para) affects electronic effects (e.g., electron-withdrawing) and steric interactions.

Halogen and Heterocyclic Modifications

  • N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide () :
    This compound replaces fluorine with chlorine (3-chloro-4-methylphenyl) and introduces a methyl group on the triazolothiazole ring. Chlorine’s larger atomic radius and stronger electron-withdrawing nature may alter binding kinetics, while the methyl group could enhance lipophilicity.
Property Target Compound
Halogen Substituent Fluorine (3-F) Chlorine (3-Cl)
Additional Modifications None Methyl on triazolothiazole
Molecular Weight ~437.45 ~496.94 (estimated)

Functional Impact :

  • Chlorine may increase metabolic stability but reduce solubility compared to fluorine.
  • Methyl groups on the core () could improve membrane permeability.

Benzothiazole-Based Analogs (Patent Data)

Compounds from EP 3,348,550A1 (Evidences 4–5) feature a benzothiazole core instead of triazolothiazole, with trifluoromethyl and methoxy substituents:

  • The acetamide linker differs from the ethanediamide in the target compound, altering hydrogen-bonding capacity.

Application Context :

Pesticide Chemicals ()

Triazole/thiazole-containing agrochemicals like flumetsulam (triazolopyrimidine sulfonamide) and oxadixyl (oxazolidinyl acetamide) share heterocyclic motifs but differ in backbone complexity. The target compound’s ethanediamide and fused triazolothiazole system may confer selectivity for mammalian targets over plant pathogens.

Biological Activity

Overview

N'-(3-fluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound with a unique triazolo-thiazole structure. This compound has garnered attention due to its potential biological activities, including enzyme inhibition and antimicrobial properties.

Chemical Structure and Synthesis

The compound features several key functional groups that contribute to its biological activity:

  • Triazolo-thiazole core : This core structure is known for various biological activities.
  • Fluorophenyl and methylphenyl substitutions : These groups can influence the compound's interaction with biological targets.

The synthesis typically involves multi-step reactions, including cyclization of precursors and functionalization to introduce the desired substituents. Common reagents used in the synthesis include oxidizing and reducing agents, which facilitate various chemical transformations necessary for producing high-purity compounds .

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This can disrupt normal cellular processes.
  • Receptor Modulation : It can interact with receptors, potentially altering their function and leading to various biological effects such as apoptosis or inhibition of microbial growth .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of triazoles and thiazoles have shown effectiveness against various bacterial strains. The structure of this compound suggests potential efficacy against both gram-positive and gram-negative bacteria .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antiparasitic Activity : Research on similar triazole derivatives has demonstrated dose-dependent growth inhibition against Trypanosoma species. For example, compounds showed over 50% reduction in parasite numbers at specific concentrations .
  • Microtubule Stabilization : Studies have highlighted the ability of certain triazolopyrimidines to stabilize microtubules in cancer cells. This stabilization is linked to increased acetylated α-tubulin levels in treated cells .

Data Tables

Activity Type Effect Concentration (μg/mL) Reference
Antimicrobial (S. aureus)Growth inhibition16
Antiparasitic (T. brucei)50% reduction in epimastigotes25
Microtubule StabilizationIncreased Acetylated α-tubulin1 and 10

Q & A

Q. What are the key synthetic routes for this compound, and how do structural features influence reaction pathways?

The compound is synthesized via multi-step organic reactions, often involving thiazolo-triazole core formation followed by ethanediamide coupling. A common approach includes:

  • Step 1 : Cyclocondensation of thioamides with hydrazines to form the thiazolo[3,2-b][1,2,4]triazole core .
  • Step 2 : Alkylation or nucleophilic substitution to introduce the ethyl linker .
  • Step 3 : Amidation with 3-fluorophenyl ethanediamide using coupling agents (e.g., EDC/HOBt) . Structural features like the electron-withdrawing fluorine substituent on the phenyl ring and steric effects from the 2-methylphenyl group influence reactivity and regioselectivity during synthesis .

Table 1 : Comparison of Synthetic Routes

MethodYield (%)Key ReagentsChallenges
One-pot cyclocondensation45–55NH₂NH₂, CS₂Requires strict anhydrous conditions
Stepwise alkylation-amidation60–70EDC, HOBt, DMFPurification challenges due to polar byproducts

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological characterization involves:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazole-thiazole fusion and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
  • HPLC-PDA : Assess purity (>95%) and monitor degradation under stress conditions (e.g., acidic/basic hydrolysis) .
  • X-ray Crystallography : Resolves ambiguity in stereochemistry for crystalline derivatives .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?

Substituent effects are evaluated through structure-activity relationship (SAR) studies:

  • Fluorine : Enhances metabolic stability and membrane permeability via reduced π-π stacking .
  • Methylphenyl Group : Increases hydrophobic interactions with target binding pockets but may reduce solubility .
  • Ethanediamide Linker : Facilitates hydrogen bonding with enzymatic active sites (e.g., kinase inhibitors) .

Advanced Tip : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities before synthesizing analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Key parameters include:

  • Temperature : Lower temperatures (0–5°C) during amidation reduce side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but require post-reaction extraction with ethyl acetate to remove residues .
  • Catalysts : Pd/C or Ni catalysts for Suzuki-Miyaura coupling in triazole functionalization (0.5 mol%, 80°C) .
  • Workflow Automation : AI-driven platforms (e.g., COMSOL Multiphysics) model reaction kinetics to predict optimal conditions .

Q. How should researchers address contradictions in reported biological activities (e.g., varying IC₅₀ values)?

Contradictions arise from differences in assay conditions or impurity profiles. Mitigation strategies:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for kinase assays) and control for serum protein interference .
  • Impurity Profiling : LC-MS/MS to identify bioactive impurities (e.g., des-fluoro byproducts) .
  • Meta-Analysis : Compare data across studies using tools like RevMan, adjusting for variables like incubation time .

Q. What computational and AI-driven methods enhance the study of this compound’s mechanism of action?

Advanced methodologies include:

  • Quantum Mechanical Calculations : Gaussian 09 to map electron density for predicting reactivity .
  • MD Simulations : GROMACS to simulate protein-ligand dynamics over 100 ns trajectories .
  • AI-Powered SAR : Deep learning models (e.g., Chemprop) trained on PubChem data prioritize analogs with desired properties .

Case Study : A 2024 study integrated DFT calculations with experimental IC₅₀ data to identify a fluorophenyl analog with 10× improved selectivity for EGFR mutants .

Q. What strategies resolve low solubility issues without compromising bioactivity?

Methodological approaches:

  • Prodrug Design : Introduce phosphate esters at the ethanediamide group, cleaved in vivo by phosphatases .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size, PDI <0.1) for sustained release .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility 3–5 fold .

Data Contradiction Analysis Framework

When conflicting data emerge (e.g., divergent cytotoxicity results):

Replicate Experiments : Control for variables (e.g., cell passage number, solvent DMSO% ).

Cross-Validate Techniques : Compare HPLC purity data with independent labs .

Structural Elucidation : Use 2D NMR (HSQC, HMBC) to confirm if degradation products are responsible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3-fluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
Reactant of Route 2
Reactant of Route 2
N'-(3-fluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.